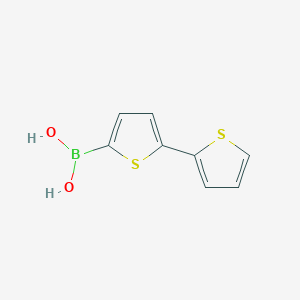

2,2'-Bithiophene-5-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(5-thiophen-2-ylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHSULIZZOEBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C2=CC=CS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380065 | |

| Record name | 2,2'-Bithiophene-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132898-95-4 | |

| Record name | 2,2'-Bithiophene-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bithiophene-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Boronic Acids in Organic Synthesis and Materials Science

Boronic acids, organic compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are of paramount importance in modern chemistry. wikipedia.orginterchim.com Their stability, generally low toxicity, and versatile reactivity have established them as crucial building blocks. nih.gov One of their most notable roles is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. boronmolecular.com This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. nih.govboronmolecular.com

Beyond their utility in synthesis, boronic acids act as Lewis acids, enabling them to form reversible covalent complexes with molecules containing diol groups, such as sugars and amino acids. wikipedia.orginterchim.com This unique binding capability is harnessed in the development of sensors for detecting various analytes and in the fabrication of functional materials for electronics, optics, and energy storage. wikipedia.orgboronmolecular.com

The Role of Bithiophene Scaffolds in Conjugated Systems

Bithiophene units are fundamental components in the design of π-conjugated systems. These systems, characterized by alternating single and double bonds, are the cornerstone of organic electronics. Thiophene-based materials are integral to the development of organic thin-film transistors (TFTs), dye-sensitized solar cells, and bioimaging agents. researchgate.net

The incorporation of bithiophene scaffolds into polymer backbones can significantly influence the material's electronic properties. researchgate.net These scaffolds help to create a more planar structure, which in turn enhances intermolecular π-π stacking and improves charge carrier transport. researchgate.net The ability to modify the bithiophene unit, for instance by introducing different functional groups, allows for the fine-tuning of the resulting polymer's properties, such as its solubility, absorption spectrum, and charge mobility, making them highly desirable for applications in organic solar cells and other electronic devices. researchgate.netprinceton.edu

An Overview of 2,2 Bithiophene 5 Boronic Acid As a Versatile Synthon

Direct Borylation Strategies

Direct borylation involves the introduction of a boronic acid group onto the 2,2'-bithiophene (B32781) scaffold in a single step, often through C-H bond activation.

Iridium-catalyzed borylation has proven to be a highly effective method for the synthesis of thiophene (B33073) boronate esters. nih.govnih.gov This technique utilizes an iridium catalyst to facilitate the direct C-H borylation of 2,2'-bithiophene. The reaction typically shows high regioselectivity, favoring borylation at the 5-position due to steric and electronic factors. rsc.orgumich.edu For 2-substituted thiophenes, iridium-catalyzed borylations consistently yield 5-borylated products with excellent selectivity. nih.gov The reaction is generally carried out under mild conditions and demonstrates tolerance to a range of functional groups. nih.govnih.gov One of the significant advantages of this method is its suitability for one-pot reactions, where the synthesized boronate esters can be used in subsequent transformations, such as Suzuki-Miyaura cross-couplings, without the need for purification of the intermediate. nih.govnih.gov

Key features of this method include:

High Regioselectivity: The borylation occurs preferentially at the sterically most accessible and electronically favorable C-H bond. rsc.orgumich.edu

Functional Group Tolerance: The catalytic system is compatible with various functional groups, allowing for the synthesis of complex molecules. nih.govnih.gov

One-Pot Synthesis: The crude boronate esters can be directly used in subsequent coupling reactions, streamlining the synthetic process. nih.govnih.gov

Electrophilic borylation represents another direct approach to introducing a boronic acid group. This method typically involves the reaction of the aromatic substrate with a strong boron electrophile, such as boron tribromide (BBr₃). In some cases, a Lewis acid catalyst like iron(III) triflate (Fe(OTf)₃) can be employed to promote the regioselective electrophilic C–H borylation at room temperature. rsc.org While effective for certain substrates, this method can be limited by the harsh reaction conditions and the potential for side reactions. The regioselectivity is controlled by the directing groups present on the aromatic ring. rsc.org

Cross-Coupling Approaches to Bithiophene Boronic Acid Synthesis

Cross-coupling reactions provide a versatile and widely used alternative for synthesizing this compound. These methods typically involve the reaction of a pre-functionalized bithiophene with a boron-containing reagent.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and is frequently employed for the preparation of aryl boronic acids. nih.govd-nb.info In the context of this compound synthesis, this approach often starts with a halogenated bithiophene, such as 5-bromo-2,2'-bithiophene (B1298648). This precursor is then reacted with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004), in the presence of a palladium catalyst and a base. This reaction can also be performed in reverse, where an aryl boronic acid is coupled with a halogenated thiophene. core.ac.uk

A common synthetic route involves:

Halogenation of 2,2'-bithiophene: Introduction of a bromine or iodine atom at the 5-position to create a reactive handle for the coupling reaction. mdpi.com

Suzuki-Miyaura Coupling: The resulting 5-halo-2,2'-bithiophene is then subjected to a palladium-catalyzed cross-coupling reaction with a suitable boron source to yield the desired boronic acid or its ester. core.ac.ukresearchgate.netresearchgate.net

This method offers good yields and is tolerant of a wide variety of functional groups. nih.govd-nb.info

Besides the Suzuki-Miyaura reaction, other coupling strategies can be utilized. One notable method is the lithiation-borylation sequence. bris.ac.ukillinois.edu This involves the deprotonation of 2,2'-bithiophene at the 5-position using a strong organolithium base, such as n-butyllithium, to form 5-lithio-2,2'-bithiophene. mdpi.com This highly reactive intermediate is then quenched with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, followed by acidic workup to afford the boronic acid. bris.ac.ukillinois.edu This "lithiation–borylation" strategy is a powerful tool for creating stereospecific C-C bonds and can be applied iteratively. nih.govbris.ac.uk

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is crucial for tuning the electronic and physical properties of the resulting materials. Functional groups can be introduced either before or after the formation of the boronic acid moiety.

For instance, a series of formyl-substituted 5-aryl-2,2´-bithiophenes have been synthesized using Suzuki coupling. core.ac.uk This involves coupling functionalized aryl boronic acids with 5-bromo-5´-formyl-2,2´-bithiophene, resulting in good yields of the desired products. core.ac.uk Similarly, other functional groups can be introduced by starting with appropriately substituted thiophenes or by functionalizing the bithiophene core prior to borylation. The versatility of the Suzuki coupling and lithiation-borylation methods allows for the incorporation of a wide range of substituents, leading to a diverse library of this compound derivatives. mdpi.com

Synthesis of 5'-Formyl-2,2'-bithiophene-5-boronic Acid

5'-Formyl-2,2'-bithiophene-5-boronic acid is a valuable intermediate, featuring both a reactive boronic acid group for cross-coupling reactions and a formyl group that can be further modified. chemimpex.comtcichemicals.com Its synthesis can be approached through methods that either build the molecule with the formyl group already in place or introduce it onto the bithiophene core.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. chemrxiv.org In this context, it can be employed to construct the target molecule by coupling a suitable bromo-formyl-bithiophene with a boronic acid or ester. The general reaction involves a palladium catalyst, a base, and the two coupling partners (an organohalide and an organoboron compound). youtube.com

The versatility of the Suzuki reaction allows for the use of various boronic acids and esters, and it is known to be tolerant of many functional groups, including aldehydes. chemrxiv.orgnih.gov However, reactions involving thienylboronic acids can sometimes be complicated by a competing side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions. researchgate.net Careful selection of the catalyst, base, and reaction conditions is therefore crucial to maximize the yield of the desired cross-coupled product. researchgate.net

The Vilsmeier-Haack-Arnold reaction is a classic and efficient method for introducing a formyl group (–CHO) onto electron-rich aromatic and heteroaromatic rings. ijpcbs.comorganic-chemistry.org Thiophene and its derivatives are particularly suitable substrates for this reaction. thieme-connect.deresearchgate.net The process typically uses a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comthieme-connect.de

This reaction proceeds via an electrophilic aromatic substitution mechanism. organic-chemistry.org For thiophene and bithiophene systems, the formylation occurs with high regioselectivity at the α-position (the carbon atom adjacent to the sulfur), which is the most electron-rich and sterically accessible site. thieme-connect.deresearchgate.net This makes the Vilsmeier-Haack reaction an ideal strategy for synthesizing a precursor like 5-formyl-2,2'-bithiophene, which can then be converted to the corresponding boronic acid.

Synthesis of 5'-Hexyl-2,2'-bithiophene-5-boronic Acid Pinacol Ester

The pinacol ester of 5'-hexyl-2,2'-bithiophene-5-boronic acid is another important building block, particularly for creating soluble materials for solution-processed electronic devices like ambipolar field-effect transistors and bulk heterojunction solar cells. sigmaaldrich.com The hexyl group enhances solubility in organic solvents, while the boronic acid pinacol ester provides stability and reactivity in cross-coupling reactions. youtube.comsigmaaldrich.com

The synthesis of this derivative typically involves the borylation of a pre-functionalized 5-bromo-5'-hexyl-2,2'-bithiophene. This can be achieved through methods such as lithium-halogen exchange followed by reaction with a borate ester (e.g., triisopropyl borate or isopropoxy-pinacolborane) and subsequent esterification with pinacol. Alternatively, palladium-catalyzed cross-coupling reactions using bis(pinacolato)diboron (B₂Pin₂) can install the boronate ester directly onto the bithiophene ring.

| Property | Value | Source(s) |

| Compound Name | 5'-Hexyl-2,2'-bithiophene-5-boronic acid pinacol ester | sigmaaldrich.com |

| Molecular Formula | C₂₀H₂₉BO₂S₂ | sigmaaldrich.com |

| Molecular Weight | 376.38 g/mol | sigmaaldrich.com |

| CAS Number | 579503-59-6 | sigmaaldrich.com |

Preparation of this compound Pinacol Ester

This compound pinacol ester is a foundational building block for synthesizing a wide range of more complex oligothiophene-based materials. sigmaaldrich.comthermofisher.com Pinacol esters are often preferred over free boronic acids due to their enhanced stability, ease of purification, and compatibility with a broader range of reaction conditions.

The synthesis can be achieved through several established routes. One common method involves the reaction of a Grignard reagent, formed from 5-bromo-2,2'-bithiophene and magnesium, with an electrophilic boron source like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane, HBpin). escholarship.org Another approach is the direct palladium-catalyzed C-H borylation of 2,2'-bithiophene using bis(pinacolato)diboron (B₂Pin₂), which offers a more atom-economical route by avoiding the pre-halogenation of the bithiophene starting material. Esterification of the corresponding boronic acid with pinacol in the presence of a dehydrating agent is also a viable method. orgsyn.org

| Property | Value | Source(s) |

| Compound Name | This compound pinacol ester | sigmaaldrich.comthermofisher.com |

| Molecular Formula | C₁₄H₁₇BO₂S₂ | sigmaaldrich.comthermofisher.com |

| Molecular Weight | 292.22 g/mol | sigmaaldrich.com |

| CAS Number | 479719-88-5 | sigmaaldrich.com |

| Melting Point | 36-40 °C | sigmaaldrich.com |

Regioselectivity and Stereocontrol in Bithiophene Boronic Acid Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted bithiophene boronic acids to ensure the correct placement of functional groups, which dictates the final properties of the material. Stereocontrol is less of a factor for the bithiophene core itself, which is achiral, but becomes relevant when chiral side chains are introduced.

The inherent electronic properties of the thiophene ring heavily influence regioselectivity. In electrophilic substitution reactions, such as the Vilsmeier-Haack formylation, reaction occurs preferentially at the C5 (or α) position, which is activated by the sulfur atom. thieme-connect.deresearchgate.net

In synthetic routes that build the molecule sequentially, regioselectivity is precisely controlled. For instance, starting with a 2-substituted thiophene and performing a coupling reaction to form the bithiophene ensures the substituent is at a defined position. When installing the boronic acid group via lithiation of a halobithiophene followed by reaction with a borate ester, the position of the bromo substituent dictates the final position of the boronic acid group.

Chemoselective control, where a reaction targets one functional group in the presence of others, is also crucial. nih.govstrath.ac.uk For example, in a molecule containing multiple halogen atoms, conditions can be optimized to selectively form a Grignard reagent or undergo a palladium-catalyzed borylation at one specific site over another, often governed by steric and electronic differences. This control is fundamental to the rational design and synthesis of complex, functional organic materials.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves an organoboron compound, such as a boronic acid, and an organic halide or triflate. libretexts.orgyoutube.com For this compound, this reaction is a primary pathway for its derivatization, leading to a wide array of functionalized bithiophene structures.

The catalytic cycle of the Suzuki-Miyaura coupling of this compound is a well-established process involving a palladium catalyst and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchegg.com

The cycle begins with a palladium(0) complex, which undergoes oxidative addition with an aryl or heteroaryl halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. The reactivity of the halide in this step generally follows the order I > OTf > Br > Cl. libretexts.org

The subsequent step is transmetalation . rsc.org In this phase, the organic group from the this compound is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. youtube.comrsc.org Two primary pathways have been considered for this step: the boronate pathway, where the base reacts with the boronic acid, and the oxo-palladium pathway, where the base first interacts with the palladium complex. rsc.org The bithienyl group then displaces the halide from the palladium center.

The final step is reductive elimination , where the two organic groups on the palladium(II) complex—the aryl/heteroaryl group from the halide and the bithienyl group—couple to form the desired product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

A simplified representation of the catalytic cycle is shown below:

Oxidative Addition: Pd(0) + R-X → R-Pd(II)-X

Transmetalation: R-Pd(II)-X + (HO)₂B-Bithiophene + Base → R-Pd(II)-Bithiophene

Reductive Elimination: R-Pd(II)-Bithiophene → R-Bithiophene + Pd(0)

This compound readily participates in Suzuki-Miyaura coupling reactions with a diverse range of aryl and heteroaryl halides (chlorides, bromides, iodides) and pseudohalides (like triflates). libretexts.orgacs.org This versatility allows for the synthesis of a vast library of bithiophene-containing compounds.

A key application of the Suzuki-Miyaura coupling with this compound is the synthesis of conjugated oligothiophenes and aryl-bithiophenes. uniroma1.it These materials are of significant interest due to their extended π-electron delocalization, which imparts valuable electronic and optical properties. uniroma1.it By coupling this compound with various halogenated thiophenes or other aromatic compounds, chemists can precisely control the length and composition of the resulting conjugated systems. uniroma1.itresearchgate.net

For instance, coupling with 5,5'-dibromo-2,2'-bithiophene can extend the thiophene chain, leading to the formation of quaterthiophenes and longer oligomers. uniroma1.it These reactions are fundamental in creating materials for organic electronics. uniroma1.it The choice of coupling partners allows for the fine-tuning of properties such as the absorption and emission spectra of the final products. uniroma1.it

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| This compound | 5,5'-Dibromo-2,2'-bithiophene | Pd(PPh₃)₄ | Conjugated Oligothiophene (Quaterthiophene) | uniroma1.it |

| This compound | Aryl Bromide | Pd(OAc)₂/RuPhos | Aryl-Bithiophene | nih.gov |

| This compound | Heteroaryl Chloride | Pd(OAc)₂/SPhos | Heteroaryl-Bithiophene | nih.gov |

The versatility of Suzuki-Miyaura coupling extends to the synthesis of complex molecules with applications in pharmaceuticals and materials engineering. libretexts.orgnih.gov The bithiophene moiety is a key structural motif in various functional materials and biologically active compounds. mdpi.comresearchgate.net

In materials science, incorporating the 2,2'-bithiophene unit into larger polymer backbones via Suzuki polycondensation leads to the creation of conjugated polymers. rsc.org These polymers are investigated for their potential use in organic solar cells, light-emitting diodes, and sensors. researchgate.net

In the pharmaceutical field, boronic acids and their derivatives are recognized as important building blocks. nih.gov The ability to couple this compound with complex, functionalized aryl or heteroaryl halides allows for the construction of novel drug candidates. The resulting molecules can be designed to interact with specific biological targets. nih.gov For example, the bithiophene structure can be incorporated into molecules designed as enzyme inhibitors or receptor modulators. nih.govresearchgate.net

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. nih.govresearchgate.net Optimization of these components is crucial for achieving high yields, fast reaction times, and broad substrate scope, especially when dealing with less reactive coupling partners like aryl chlorides. acs.org

Palladium precursors such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used. libretexts.org The key to enhancing catalytic activity often lies in the selection of the phosphine (B1218219) ligand. nih.gov Bulky and electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have shown exceptional activity in the coupling of heteroaryl compounds, including thiophene derivatives. nih.govnih.gov These ligands can facilitate reactions at lower catalyst loadings and even at room temperature for some substrates. nih.gov The development of palladacycle catalysts also offers advantages such as thermal stability and insensitivity to air and water. libretexts.org For challenging substrates, such as electron-poor or sterically hindered partners, careful selection of the ligand is paramount to avoid side reactions like deboronation. acs.org

| Catalyst/Precursor | Ligand | Key Advantages | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | High activity, allows for low catalyst loading, room temperature reactions for aryl chlorides. | Aryl and heteroaryl halides. | nih.gov |

| Pd₂(dba)₃ | XPhos | Effective for coupling with electron-poor systems. | Polyfluorinated aryl halides. | acs.org |

| Pd(OAc)₂ | RuPhos | Effective for coupling heteroaryltrifluoroborates. | Heteroaryl halides. | nih.gov |

| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available and widely used for various couplings. | Aryl and heteroaryl bromides/iodides. | mdpi.com |

| Ni(PPh₂Me)₂Cl₂ | Methyldiphenylphosphine | Inexpensive, air-stable non-precious metal catalyst. | Heteroaryl pinacolborons and heteroaryl halides. | rsc.org |

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. For the Suzuki-Miyaura coupling, this has led to the exploration of aqueous reaction media. libretexts.orgacs.org Organoboronic acids, including this compound, are often soluble in water, making them suitable for aqueous catalysis. libretexts.org

Running the reaction in water or aqueous solvent mixtures, such as aqueous n-butanol, can offer several advantages. acs.org These include simplified product separation, reduced use of volatile organic compounds, and potentially enhanced reaction rates. acs.org Water-soluble ligands and catalysts have been developed to facilitate these aqueous couplings. libretexts.org Furthermore, the use of biodegradable solvents contributes to the green credentials of the process. acs.org Research has shown that for some heterocyclic substrates, aqueous Suzuki-Miyaura coupling can be more efficient than reactions conducted under anhydrous conditions. acs.org

Coupling with Aryl/Heteroaryl Halides and Pseudohalides

Other Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are versatile building blocks in organic synthesis, largely due to their ability to participate in various transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized bithiophene-containing molecules with applications in materials science and medicinal chemistry.

The Stille reaction is a powerful method for creating carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of complex molecules due to its tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org

In the context of bithiophene chemistry, the Stille coupling has been employed to synthesize various derivatives. For instance, a palladium-catalyzed Stille reaction between a 5-bromo-4-alkylthiophene-2-carboxylate ester and an appropriate thiophene organostannane can generate a 3-alkyl-2,2'-bithiophene-5-carboxylate ester. acs.org This highlights the utility of the Stille coupling in constructing substituted bithiophene systems.

The general mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species. wikipedia.org Key steps include the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The use of sterically hindered, electron-rich phosphine ligands can often accelerate the coupling process. harvard.edu

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 5-bromo-4-alkylthiophene-2-carboxylate ester | Thiophene organostannane | Palladium catalyst | 3-alkyl-2,2'-bithiophene-5-carboxylate ester | acs.org |

| Aryl or Vinyl Halide | Organostannane | Pd(0) complex | Coupled Product | wikipedia.orgorganic-chemistry.org |

Table 1: Examples of Stille Coupling Reactions for Bithiophene Synthesis.

A significant advantage of the Stille reaction is its applicability to a wide range of substrates, including those with sensitive functional groups. wikipedia.org However, a notable drawback is the toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org

The Negishi coupling is another pivotal transition-metal-catalyzed reaction that forms carbon-carbon bonds, in this case between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by palladium or nickel complexes. wikipedia.org A key feature of the Negishi coupling is its ability to couple sp³, sp², and sp hybridized carbon atoms, offering broad synthetic utility. wikipedia.org

The versatility of the Negishi coupling makes it a valuable tool for the synthesis of complex organic molecules, including those containing bithiophene moieties. wikipedia.orgyoutube.com The reaction proceeds with high functional group tolerance and often results in high yields. wikipedia.org For instance, the Negishi coupling has been successfully used in the synthesis of P-chiral dihydrobenzooxaphosphole ligands, demonstrating its effectiveness in creating biaryl structures. nih.gov

The catalytic cycle of the Negishi coupling generally involves the oxidative addition of the organic halide to the metal center (Pd or Ni), followed by transmetalation with the organozinc reagent, and finally, reductive elimination to give the cross-coupled product. youtube.com

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Organic Halide/Triflate | Organozinc Compound | Pd or Ni complex | C-C Coupled Product | wikipedia.orgorganic-chemistry.org |

| Aryl Halide | Cycloalkylzinc Reagent | Pd catalyst | Diastereomerically enriched cyclic product | acs.org |

Table 2: General Scheme of the Negishi Coupling Reaction.

Recent advancements have focused on developing more efficient catalyst systems and expanding the scope of the reaction to include a wider range of functionalized substrates. nih.govacs.org

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a highly reliable and versatile method for the synthesis of substituted alkynes. wikipedia.org

In the context of bithiophene chemistry, the Sonogashira coupling provides a direct route to introduce alkyne functionalities onto the bithiophene scaffold. This is particularly valuable for creating extended π-conjugated systems relevant to organic electronics. For example, a one-pot iridium-catalyzed C-H borylation followed by a Sonogashira cross-coupling of aryl bromides has been developed to synthesize borylated aryl alkynes. nih.gov This methodology can be applied to heteroaromatic systems like 3-bromothiophene, demonstrating its potential for functionalizing thiophene-based structures. nih.gov

The Sonogashira reaction has been successfully used to couple 1-hexyne with 1-bromonaphthalenyl-2-trifluoromethanesulfonate, which can then undergo further reactions to form thiophene-containing systems. acs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Terminal Alkyne | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst | Substituted Alkyne | wikipedia.orgorganic-chemistry.org |

| Aryl Bromide | Terminal Alkyne | Iridium-catalyzed borylation followed by Pd/Cu-catalyzed coupling | Borylated Aryl Alkyne | nih.gov |

| 1-Hexyne | 1-Bromonaphthalenyl-2-trifluoromethanesulfonate | Pd/Cu catalyst | Alkynylnaphthalene derivative | acs.org |

Table 3: Applications of Sonogashira Coupling in Thiophene and Bithiophene Chemistry.

Functional Group Interconversions and Modifications of the Boronic Acid Moiety

The boronic acid group of this compound is not merely a handle for cross-coupling reactions; it can also undergo a variety of functional group interconversions. organic-chemistry.orgimperial.ac.uk These transformations expand the synthetic utility of the parent compound, allowing for the introduction of diverse functionalities.

A general protocol for the interconversion of different boronic acid protecting groups has been developed, proceeding through an organotrifluoroborate intermediate. nih.govacs.org This method allows for the transformation of N-methyliminodiacetyl boronates into trifluoroborates, which can then be converted into a variety of other protected boronic acids. nih.govacs.org This flexibility is crucial for multi-step syntheses where the reactivity of the boronic acid needs to be modulated.

Furthermore, the boronic acid moiety can be converted into other functional groups. For example, boronic acids can be transformed into alcohols, nitriles, or other functionalities through various oxidative or reductive processes. imperial.ac.uk The specific reaction conditions dictate the outcome of these transformations.

The presence of other functional groups on the bithiophene ring, such as a formyl group in 5'-formyl-2,2'-bithiophene-5-boronic acid, allows for further derivatization. chemimpex.comtcichemicals.comcymitquimica.com This aldehyde can undergo reactions typical of aldehydes, such as reductive amination or oxidation to a carboxylic acid, providing additional avenues for molecular diversification.

Complex Formation and Supramolecular Interactions

The boronic acid group is a Lewis acid and can form reversible covalent complexes with Lewis bases, particularly diols. nih.gov This property is central to the use of boronic acids in sensor technology and for creating responsive materials. This compound and its derivatives can participate in such interactions.

The boronic acid can form stable complexes with various substrates, a property that is being explored for the development of chemical sensors. chemimpex.com For example, the interaction of boronic acids with saccharides is a well-established principle for glucose sensing.

Moreover, the bithiophene unit itself can engage in non-covalent interactions, such as π-π stacking. These interactions, in concert with the complexing ability of the boronic acid, can lead to the formation of ordered supramolecular assemblies. The combination of covalent and non-covalent interactions allows for the construction of intricate and functional supramolecular structures.

The ability of a boronic acid ortho to an aldehyde to catalyze condensation reactions highlights the potential for intramolecular assistance and the formation of complex heterocyclic systems. nih.gov This neighboring group participation can facilitate reactions that might otherwise require harsh conditions.

Applications of 2,2 Bithiophene 5 Boronic Acid in Materials Science and Organic Electronics

Chemical Sensors and Biosensing Platforms

Biosensing of Biological Markers and Analytes

The unique chemical properties of 2,2'-bithiophene-5-boronic acid and its derivatives make them valuable components in the development of sophisticated biosensors. Boronic acids are known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, which are structural motifs present in many biological molecules, including sugars, glycoproteins, and ribonucleic acids. dntb.gov.uanih.govresearchgate.net This specific interaction forms the basis for the recognition element in various biosensing platforms. dntb.gov.uanih.gov

Electrochemical biosensors, in particular, have utilized boronic acid-functionalized materials to detect a range of biological markers and analytes. mdpi.comnih.govyoutube.com These sensors work by converting the biological recognition event—the binding of the target analyte to the boronic acid—into a measurable electrical signal, such as changes in current, potential, or impedance. nih.govyoutube.com For instance, researchers have developed electrochemical biosensors for detecting glycoproteins, which are important biomarkers for various diseases. nih.govmdpi.com In these systems, the boronic acid acts as a synthetic receptor for the cis-diol groups on the sugar chains of the glycoproteins. dntb.gov.ua

Furthermore, the bithiophene unit in this compound provides inherent electroactive and optical properties that can be harnessed for signal transduction. This dual functionality allows for the creation of label-free detection systems, where the binding event directly modulates the electronic or optical properties of the bithiophene backbone, simplifying the sensor design. The incorporation of these molecules into nanomaterials can further enhance sensitivity and detection limits. nih.gov While specific applications of this compound in biosensing are an active area of research, the foundational principles of boronic acid-based recognition and thiophene-based signal transduction establish its potential for creating highly sensitive and selective biosensors for a variety of biologically significant analytes. researchgate.netchemimpex.com

Conjugated Polymers and Oligomers

This compound is a critical building block in the synthesis of conjugated polymers and oligomers, which are foundational materials for organic electronics. Its structure, combining a π-rich bithiophene unit with a reactive boronic acid group, allows for its incorporation into a wide array of polymeric systems.

The primary polymerization strategy involving this compound is the Suzuki-Miyaura cross-coupling reaction. researchgate.netrsc.orgrsc.org This palladium-catalyzed reaction is one of the most effective methods for forming carbon-carbon bonds and is widely used to synthesize conjugated polymers. rsc.org In a typical Suzuki polycondensation, the boronic acid (or its more stable pinacol (B44631) ester derivative) on the bithiophene monomer reacts with a dihalogenated comonomer, often an aryl or heteroaryl dihalide. researchgate.netacs.org

The efficiency of the Suzuki polycondensation can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent system. researchgate.netresearchgate.net Research has shown that using bulky phosphine (B1218219) ligands can significantly increase the polymerization rate, which is crucial for obtaining high molecular weight polymers, as it minimizes side reactions like deboronation that can occur at high temperatures. rsc.org Sustainable approaches to Suzuki polycondensation have also been developed, utilizing water as a solvent and enabling the reaction to proceed under aerobic conditions, which significantly reduces the environmental impact. acs.org

Alternative polymerization methods, such as Stille and Horner-Wadsworth-Emmons reactions, have also been employed to create polymers from bithiophene derivatives, although Suzuki coupling remains the most prevalent for monomers containing boronic acid functionalities. researchgate.netuclm.es

Table 1: Polymerization Strategies and Conditions

| Polymerization Type | Catalyst/Ligand | Comonomer Example | Key Features |

| Suzuki Polycondensation | Pd(dtbpf)Cl₂ | 5,5′-dibromo-2,2′-bithiophene | Enables synthesis in water under aerobic conditions. acs.org |

| Suzuki Polycondensation | Pd₂(dba)₃ / Phosphine Ligand | Aryl dibromides | High polymerization rates, yielding high molecular weight polymers. rsc.org |

| Stille Coupling | Palladium-based | Organotin compounds | Alternative to Suzuki for C-C bond formation. researchgate.net |

| Horner-Wadsworth-Emmons | Base | Diformyl compounds | Used for creating polymers with vinylene linkages. researchgate.net |

The design and synthesis of π-conjugated systems using this compound allow for precise control over the electronic and optical properties of the resulting materials. researchgate.net The bithiophene unit serves as an electron-rich donor segment in donor-acceptor (D-A) architectures, which are common in materials designed for organic photovoltaics and field-effect transistors. mdpi.com

By copolymerizing this compound with various electron-accepting comonomers, chemists can tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for optimizing charge injection, charge transport, and the absorption spectrum of the material. rsc.org For example, combining bithiophene with strong acceptors like benzothiadiazole can lead to polymers with narrow bandgaps, enabling them to absorb a broader range of the solar spectrum. acs.org

The synthesis of well-defined oligomers with specific lengths and functionalities is also a key area of research. tandfonline.comnih.gov These oligomers serve as model compounds to understand the fundamental structure-property relationships that govern the performance of their polymer analogues. mdpi.com The introduction of different end-capping groups or side chains can further modify the material's solubility, morphology, and intermolecular packing in the solid state. tandfonline.com

The incorporation of bithiophene units has a profound influence on the properties of conjugated polymers. These units enhance the π-conjugation along the polymer backbone, which is crucial for efficient charge transport. researchgate.nettudelft.nl

Electronic and Optical Properties: The extended π-system of the bithiophene moiety generally leads to a red-shift in the absorption and emission spectra compared to single thiophene (B33073) units, which is advantageous for light-harvesting applications. rsc.org The presence of bithiophene in the polymer backbone can lead to higher charge carrier mobilities. researchgate.nettudelft.nl For example, studies have shown that polymers containing bithiophene units exhibit higher short-circuit current densities and charge-carrier mobilities in photovoltaic devices compared to analogous polymers with single thiophene units. researchgate.net

Structural and Morphological Properties: The planarity of the polymer backbone is significantly affected by the bithiophene unit. A more planar conformation facilitates stronger intermolecular π-π stacking, which creates pathways for charge hopping between polymer chains. nih.gov This enhanced intermolecular interaction often leads to higher crystallinity and improved charge transport in the solid state. tudelft.nlresearchgate.net However, strong aggregation in solution can sometimes be a drawback, which can be mitigated by strategies like molecular encapsulation. nih.gov The introduction of hydrogen-bonding amide groups into bithiophene-containing polymers has also been shown to promote stable, ordered crystalline domains, leading to significantly improved charge carrier mobilities. tudelft.nlrsc.org

Table 2: Influence of Bithiophene Units on Polymer Properties

| Property | Influence of Bithiophene Unit | Example/Finding |

| Charge Carrier Mobility | Generally increases mobility due to enhanced π-conjugation and packing. researchgate.nettudelft.nl | Polyamides with bithiophene units showed mobilities an order of magnitude greater than other bithiophene materials. tudelft.nl |

| Optical Bandgap | Tends to lower the bandgap compared to single thiophene units. acs.org | Can be tuned by copolymerization with different acceptors. acs.org |

| Solid-State Packing | Promotes planarity and π-π stacking, leading to higher crystallinity. nih.govresearchgate.net | Encapsulating macrocycles can control aggregation while preserving π-stacking. nih.gov |

| Photovoltaic Performance | Can lead to higher short-circuit current density. researchgate.net | A polymer with a bithiophene unit showed higher Jsc compared to one with a single thiophene. researchgate.net |

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. The use of boronic acids as building blocks was fundamental to the initial development of COFs. rsc.org

This compound is a valuable building block for constructing COFs, particularly those designed for electronic and optical applications. nih.gov The synthesis of boronate ester-linked COFs typically involves the condensation reaction between a polyfunctional boronic acid and a polyol, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP). google.comacs.org The directional covalent bonds formed during this process lead to highly ordered, porous two-dimensional or three-dimensional networks. rsc.org

The rigid and planar structure of the bithiophene unit helps to create extended, conjugated sheets within the COF layers. This is highly desirable for applications in organic electronics, as the stacked layers can provide pathways for efficient charge transport. google.com By selecting comonomers with specific geometries and functionalities, it is possible to control the pore size and chemical environment within the COF. acs.org

While the direct use of this compound in reported COF structures is an emerging area, the principles established with other thiophene-based and boronic acid-based building blocks demonstrate its potential. acs.org For example, COFs have been synthesized using thiophene and bithiophene units, which show the feasibility of incorporating these sulfur-rich heterocycles into stable, porous frameworks. acs.org The boronic acid functionality provides a reliable chemical handle for the self-assembly process that defines the COF structure. rsc.orgnih.gov

Gas Storage and Catalytic Applications of Bithiophene-Based COFs

Covalent Organic Frameworks (COFs) constructed using this compound and its derivatives have emerged as a versatile class of porous materials with significant potential in gas storage and catalysis. The incorporation of the bithiophene moiety into the COF structure imparts unique electronic properties, structural stability, and tunable porosity, making these materials highly effective for a range of applications.

The inherent porosity and high surface area of COFs are advantageous for gas storage, while the electronically rich and conjugated nature of the bithiophene unit makes them excellent candidates for catalytic processes, particularly in the realm of photocatalysis. catalysis.blogmdpi.com The sulfur atoms within the thiophene rings can also play a crucial role by enhancing the adsorption and activation of reactant molecules, which promotes efficient catalytic reactions. mdpi.com

Gas Storage in Bithiophene-Based COFs

While the primary research focus for bithiophene-based COFs has been on their electronic and catalytic properties, their porous nature inherently allows for the storage of various gases. Covalent organic frameworks, in general, are explored for gas storage applications due to their high surface areas, tunable pore sizes, and lightweight nature. mdpi.comresearchgate.net For instance, a triazine-based COF, CTF-1, demonstrated notable adsorption capacities for hydrocarbons and carbon dioxide, which were enhanced by post-synthesis purification methods that increased the material's specific surface area. mdpi.com Another azine-linked COF, ACOF-1, with a high surface area, showed significant uptake of CO2, H2, and CH4. rsc.org

Although specific data for gas adsorption in COFs made from this compound is not extensively detailed in the reviewed literature, the principles of gas storage in COFs are broadly applicable. The performance of a bithiophene-based COF in gas storage would be contingent on its specific surface area, pore volume, and the interaction between the gas molecules and the bithiophene units within the framework. The table below illustrates typical gas adsorption data for representative COFs, providing a benchmark for the potential performance of bithiophene-based analogues.

| COF Name | Gas Adsorbed | Adsorption Capacity | Conditions |

| CTF-1 (ultrasonicated) | Carbon Dioxide (CO₂) | ~100 mg/g | 298 K |

| CTF-1 (ultrasonicated) | Methane (CH₄) | ~35 mg/g | 298 K |

| CTF-1 (ultrasonicated) | Ethane (C₂H₆) | ~80 mg/g | 298 K |

| ACOF-1 | Carbon Dioxide (CO₂) | 177 mg/g | 273 K, 1 bar |

| ACOF-1 | Hydrogen (H₂) | 9.9 mg/g | 273 K, 1 bar |

| ACOF-1 | Methane (CH₄) | 11.5 mg/g | 273 K, 1 bar |

This table presents data for representative COFs to illustrate gas storage capabilities and is not specific to COFs derived from this compound. Data sourced from multiple studies. mdpi.comrsc.org

Catalytic Applications of Bithiophene-Based COFs

The catalytic applications of bithiophene-based COFs are more extensively documented, particularly in the field of photocatalysis. The introduction of bithiophene units into the framework enhances electronic conductivity and chemical stability, which are crucial for various catalytic processes. catalysis.blog These COFs can serve as robust platforms for both photocatalysis and electrocatalysis. catalysis.blog

One prominent application is in visible-light-driven heterogeneous photocatalysis. mdpi.com The π-conjugated system of the bithiophene units facilitates charge separation and transfer, which are key steps in photocatalytic cycles. mdpi.com For example, a Covalent Triazine Framework (CTF) incorporating bithiophene units (TP-CTF) has been shown to be an efficient metal-free photocatalyst for the oxidative coupling of amines to imines under visible light. mdpi.com This material demonstrated high conversion rates, selectivity, and excellent stability and recyclability. mdpi.comdntb.gov.ua

The electronic properties of these COFs can be further tuned by creating donor-acceptor structures. mdpi.comrsc.org By combining an electron-rich bithiophene derivative with an electron-deficient triazine-based unit, researchers have synthesized COFs (like TTT-BTDA COF) that exhibit enhanced photocatalytic activity. mdpi.comrsc.org These materials have been successfully used as photoinitiators for the visible-light-induced free-radical polymerization of monomers like methyl methacrylate (B99206) (MMA). rsc.org

The research findings on the catalytic performance of bithiophene-based COFs are summarized in the table below.

| COF Name | Catalytic Application | Key Findings |

| TP-CTF | Oxidative coupling of amines to imines | High conversion and selectivity; excellent stability and recyclability under visible light. mdpi.comdntb.gov.ua |

| TTT-BTDA COF | Photoinitiator for radical polymerization | Efficiently initiated polymerization of MMA under visible light (400-700 nm). rsc.org |

| T-COF 3 | Host for electronic applications | Synthesized from 2,2′-bithiophene-5,5′-diboronic acid, demonstrating the amenability of this building block for creating functional COFs. pnas.org |

This targeted design of bithiophene-based COFs opens up avenues for developing robust and efficient heterogeneous catalysts for a variety of organic transformations and polymer synthesis, driven by visible light. mdpi.comrsc.org

Advanced Research Directions and Emerging Applications

Integration into Supramolecular Assemblies and Self-Assembled Systems

The ability of 2,2'-Bithiophene-5-boronic acid and its derivatives to participate in directional, non-covalent interactions makes it a prime candidate for the construction of complex supramolecular structures. The bithiophene unit facilitates π-π stacking interactions, while the boronic acid moiety can form reversible covalent bonds with diols or engage in hydrogen bonding.

A notable application is in the induction of oligothiophene self-assembly into fibers with tunable shapes and functions. sigmaaldrich.com By modifying the bithiophene core, for instance with a hexyl chain, researchers can control the packing and morphology of the resulting self-assembled structures. These organized fibrous networks are of interest for creating scaffolds for tissue engineering, templates for nanoparticle synthesis, and as active components in sensor devices. The interplay between the conjugated backbone and the boronic acid's recognition capabilities allows for the design of "smart" materials that can assemble or disassemble in response to specific chemical stimuli, such as the presence of saccharides.

Applications in Catalysis

While not a catalyst itself, this compound is a crucial reagent in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules and polymers. Its primary role is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com This reaction is a powerful method for forming carbon-carbon bonds, essential for constructing the conjugated backbones of advanced materials.

The bithiophene unit is introduced into a larger molecular framework by reacting the boronic acid with an organohalide in the presence of a palladium catalyst. This methodology is extensively used to synthesize a variety of functional polymers and small molecules with tailored electronic and optical properties. Additionally, derivatives of this compound are utilized in Stille coupling reactions, further expanding the synthetic toolbox for creating thiophene-containing materials. sigmaaldrich.com

Optoelectronic Devices Beyond Conventional OLEDs and Solar Cells

The promising electronic properties of materials derived from this compound have led to their exploration in optoelectronic devices that go beyond traditional organic light-emitting diodes (OLEDs) and solar cells. One significant area of advancement is in the development of solution-processed ambipolar field-effect transistors (FETs). sigmaaldrich.com

Ambipolar FETs can conduct both positive (holes) and negative (electrons) charge carriers, a crucial feature for creating more complex and efficient integrated circuits. By incorporating 2,2'-bithiophene (B32781) units into the polymer backbone, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for achieving balanced charge transport. The ability to process these materials from solution offers a significant advantage for large-area, low-cost fabrication of flexible electronics.

Bio-imaging and Medical Diagnostic Tools

The boronic acid functional group is a key enabler for the use of this compound in biomedical applications. Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in biologically significant molecules such as carbohydrates (e.g., glucose), glycoproteins, and ribonucleic acids. nih.govresearchgate.netdntb.gov.ua This specific interaction forms the basis for developing highly selective sensors and diagnostic tools. nih.govresearchgate.net

When this compound or its derivatives bind to a target diol-containing analyte, it can trigger a change in the electronic properties of the bithiophene unit. This change can be designed to produce a detectable signal, such as a shift in fluorescence or a change in electrochemical potential. nih.gov This principle is being explored for the development of:

Electrochemical Sensors: For the detection of biomolecules where the binding event at the boronic acid site is converted into an electrical signal. nih.govresearchgate.net

Optical Chemosensors: Where the binding event leads to a change in the photophysical properties (e.g., fluorescence) of the bithiophene core, allowing for optical detection of analytes like saccharides. rsc.org

Tumor Cell Recognition: The surfaces of certain cancer cells overexpress sialic acid, a diol-containing sugar. Boronic acid-functionalized molecules can potentially be used to selectively target and label these cells for diagnostic purposes. nih.gov

While the direct application of this compound in a specific, commercially available diagnostic tool is still a subject of research, its potential as a recognition element in biosensors is significant. dntb.gov.ua

Novel Functional Materials and Hybrid Systems

The versatility of this compound as a building block has led to the creation of a diverse range of novel functional materials and hybrid systems with unique properties. Through strategic synthetic design using reactions like Suzuki coupling, this compound is a precursor to:

Contorted Dibenzotetrathienocoronenes: These are large, non-planar polycyclic aromatic hydrocarbons with unique three-dimensional structures. The incorporation of the bithiophene unit influences the electronic properties and molecular packing of these contorted systems, making them interesting for applications in molecular electronics and as host materials in organic electronics. sigmaaldrich.com

Bithiophene-Bithiazole Copolymers: The combination of electron-rich bithiophene units with electron-deficient bithiazole moieties allows for the creation of donor-acceptor copolymers. These materials have tunable band gaps and are investigated for their charge transport properties, with potential applications in transistors and solar cells. sigmaaldrich.com

Thiophene-Benzothiadiazole Based Materials: These donor-acceptor-donor materials are another class of compounds synthesized using bithiophene boronic acid derivatives. They are designed to have specific light absorption and emission characteristics for use in various optoelectronic applications. sigmaaldrich.com

Below is a table summarizing some of the novel materials derived from this compound and its esters.

| Material Class | Key Feature | Potential Application |

| Contorted Dibenzotetrathienocoronenes | 3D, non-planar structure | Molecular electronics |

| Bithiophene-Bithiazole Copolymers | Donor-acceptor architecture | Field-effect transistors |

| Thiophene-Benzothiadiazole Materials | Tunable optical properties | Optoelectronics |

High-Pressure Activated Reactions and Catalytic Routes

Research into the application of this compound in high-pressure activated reactions and catalytic routes is an area that is not extensively documented in publicly available scientific literature. While high-pressure conditions are known to influence reaction rates and selectivities in organic synthesis, specific examples involving this particular compound are not prominent. Future research may explore how extreme pressure affects the reactivity of the boronic acid group or the polymerization of its derivatives, potentially leading to novel materials or more efficient synthetic pathways. However, at present, this remains an emerging and largely unexplored field for this specific chemical.

Q & A

Q. What are the common synthetic routes for 2,2'-Bithiophene-5-boronic acid, and how are yields optimized?

The compound is typically synthesized via lithiation of bithiophene followed by boronation. For example, lithiation of 2,2'-bithiophene with n-BuLi, followed by reaction with tri(isopropyl)borate and hydrolysis yields the boronic acid derivative . Alternative routes involve Suzuki-Miyaura cross-coupling precursors, where regioselective functionalization is achieved using Pd-catalyzed reactions with boronic esters . Yields (e.g., ~92% in ) depend on reaction temperature, catalyst loading (e.g., Pd(dba)₂/PPh₃), and stoichiometric control of boronate reagents .

Q. What are the primary applications of this compound in materials science?

This compound is pivotal in synthesizing conjugated polymers for organic electronics (e.g., polythiophenes) via Suzuki polymerization . It also serves as a functional monomer in molecularly imprinted polymers (MIPs) for saccharide sensing, leveraging boronic acid-diol esterification to create selective binding cavities . Additionally, it is used in fluorescent probes for biomedical imaging, where its electron-rich thiophene backbone enhances photophysical properties .

Q. What purification methods are effective for isolating this compound post-synthesis?

Post-reaction mixtures are typically extracted with dichloromethane (CH₂Cl₂), dried over MgSO₄, and concentrated via rotary evaporation. Precipitation in cold diethyl ether removes unreacted precursors and catalyst residues . Column chromatography with silica gel (hexane/ethyl acetate gradients) further purifies the product, as noted in protocols yielding >95% purity .

Advanced Research Questions

Q. What challenges arise in Suzuki-Miyaura polymerization of this compound for conductive polymers?

Key challenges include:

- Regioselectivity : Ensuring head-to-tail coupling to maintain π-conjugation. Side reactions (e.g., homocoupling) are mitigated using excess boronic ester and Pd(PPh₃)₄ catalysts .

- Solvent Compatibility : Biphasic systems (THF/NaHCO₃ aqueous) prevent boronic acid protodeboronation while enabling reflux conditions .

- Molecular Weight Control : Extended reaction times (e.g., 72 hours) and stoichiometric precision improve polymer chain length .

Q. How can boronic acid-diol binding efficiency be optimized in molecularly imprinted polymer sensors?

Binding affinity for diols (e.g., L-arabitol) is enhanced by:

- pH Adjustment : Working near the pKa of boronic acid (~8.5) stabilizes the tetrahedral boronate-diol complex .

- Molar Ratio Optimization : A 4:1 monomer-to-template ratio maximizes imprinting efficacy while minimizing non-specific binding .

- Cross-Linker Selection : Rigid co-monomers (e.g., hexa(thiophene-2-yl)-3,3'-bithiophene) improve cavity stability .

Q. How do synthesis conditions explain contradictory reports on yield and purity?

Discrepancies arise from variations in:

- Lithiation Conditions : Lower temperatures (−78°C) reduce side reactions (e.g., ring-opening) compared to ambient conditions .

- Catalyst Systems : Pd(dba)₂/PPh₃ yields higher reproducibility than Pd(OAc)₂ in Suzuki reactions .

- Byproduct Management : Anhydride formation (e.g., 5'-Formyl-2,2'-bithiophene-5-boronic acid anhydride) is minimized via controlled hydrolysis .

Q. What computational models predict the electronic properties of this compound derivatives?

Density Functional Theory (DFT) studies model HOMO-LUMO gaps and charge transport in thiophene-based systems. For example:

- Planarity Analysis : Dihedral angles between thiophene rings influence conjugation length and bandgap .

- Boron Electronic Effects : The electron-withdrawing boronic acid group lowers LUMO levels, enhancing n-type semiconductor behavior .

Methodological Considerations

- Spectral Characterization : ¹H NMR (δ 7.0–7.5 ppm for thiophene protons) and FTIR (B-O stretching at ~1340 cm⁻¹) confirm structure .

- Stability Storage : Store under inert gas at −20°C to prevent boronic acid oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.